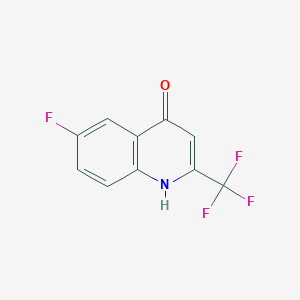

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Overview

Description

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups . It can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .

Synthesis Analysis

This compound serves as a precursor for synthesizing thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents . The thiolation reaction is carried out using phosphorus pentasulfide in pyridine . Furthermore, the hydroxyl group in this compound can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .Molecular Structure Analysis

The molecular formula of this compound is C10H5F4NO . The structure includes a quinoline core with fluorine, hydroxyl, and trifluoromethyl substituents .Chemical Reactions Analysis

The hydroxyl group in this compound can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria . Additionally, it serves as a precursor for synthesizing thioquinolines .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 231.15 g/mol . Its melting point ranges from 259 °C to 263 °C .Scientific Research Applications

Optical and Morphological Studies

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives have been synthesized and characterized, showing properties such as negative and positive solvatochromism, large Stoke’s shifts, and fluorescence in solid state and Aggregation Induced Emission (AIE) state. The presence of the electron-withdrawing trifluoromethyl group contributes to these optical properties. These compounds have potential applications in materials science, particularly in the development of novel fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).

Antibacterial Applications

Quinoline derivatives, including those with this compound structures, have shown potent antibacterial activity against gram-positive bacteria. The synthesis strategy involves keto ester condensation and reductive cyclization, leading to the formation of 4-hydroxy-1,2-dihydro-2-oxo-quinoline derivatives. These compounds' antibacterial properties make them promising candidates for pharmaceutical applications (Jung, Baek, & Park, 2001).

Antiviral Properties against SARS-CoV-2

Research on quinoline-triazole conjugates incorporating this compound structures has unveiled high potency against SARS-CoV-2. The selective index of these compounds indicates significant efficacy compared to reference drugs, positioning them as potential therapeutic agents against the virus (Seliem et al., 2021).

Cell Imaging Applications

Derivatives of this compound have been synthesized and shown to exhibit staining properties for cultured HeLa cells. These compounds can be used as fluorophores binding with protein molecules, suggesting their applicability in biological imaging and molecular diagnostics (Majumdar et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound serves as a precursor for synthesising thioquinolines , which are used to develop non-cytotoxic, potent and selective antitubercular agents .

Mode of Action

It is known that the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .

Biochemical Pathways

It is known that this compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .

Action Environment

It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the synthesis of thioquinolines and other derivatives. It interacts with enzymes such as phosphorus pentasulfide in pyridine to undergo thiolation reactions, leading to the formation of non-cytotoxic, potent, and selective antitubercular agents . Additionally, the hydroxyl group in this compound can undergo nucleophilic substitution, facilitating the synthesis of antiplasmodial agents for malaria treatment .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. For instance, its role in the synthesis of antitubercular agents suggests that it may impact the metabolic pathways of Mycobacterium tuberculosis, thereby inhibiting its growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo tautomerization, where the hydroxy group becomes a ketone and the imine changes to an amine, plays a significant role in its binding interactions and overall biochemical activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound in in vitro studies may lead to changes in cell viability and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of pathogens like Mycobacterium tuberculosis. At higher doses, it may cause toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s role in the synthesis of antitubercular and antiplasmodial agents indicates its involvement in metabolic pathways related to pathogen inhibition. Additionally, its interactions with specific enzymes can affect metabolic flux and metabolite levels, further influencing its biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to certain proteins can influence its distribution and overall effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDABQIPEQHTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301345 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-34-4 | |

| Record name | 31009-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)